molecular formula C23H24N2O2 B3481796 (4-BENZHYDRYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE

(4-BENZHYDRYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE

Cat. No.: B3481796
M. Wt: 360.4 g/mol
InChI Key: ZSLDYAAWSNKVRL-UHFFFAOYSA-N
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Description

(4-BENZHYDRYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE is a complex organic compound with a molecular formula of C23H26N4O It is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further connected to a 5-methyl-2-furyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZHYDRYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE typically involves the reaction of benzhydrylpiperazine with a suitable furan derivative under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction where benzhydrylpiperazine reacts with 5-methyl-2-furoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

(4-BENZHYDRYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-BENZHYDRYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-BENZHYDRYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE involves its interaction with specific molecular targets within biological systems. The benzhydryl group is known to interact with various receptors, potentially modulating their activity. The furan ring may participate in electron transfer reactions, influencing cellular redox states. Overall, the compound’s effects are mediated through a combination of receptor binding and redox modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZHYDRYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE is unique due to the presence of both a benzhydryl group and a furan ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-18-12-13-21(27-18)23(26)25-16-14-24(15-17-25)22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,22H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLDYAAWSNKVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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